Cas no 1494319-48-0 (Cyclopropanemethanol, α-[1-(aminomethyl)propyl]-)
![Cyclopropanemethanol, α-[1-(aminomethyl)propyl]- structure](https://www.kuujia.com/scimg/cas/1494319-48-0x500.png)
Cyclopropanemethanol, α-[1-(aminomethyl)propyl]- Chemical and Physical Properties
Names and Identifiers
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- Cyclopropanemethanol, α-[1-(aminomethyl)propyl]-
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- Inchi: 1S/C8H17NO/c1-2-6(5-9)8(10)7-3-4-7/h6-8,10H,2-5,9H2,1H3
- InChI Key: OLAPAMHIBQVQPM-UHFFFAOYSA-N
- SMILES: C(C1CC1)(O)C(CN)CC
Cyclopropanemethanol, α-[1-(aminomethyl)propyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-683284-2.5g |
2-(aminomethyl)-1-cyclopropylbutan-1-ol |
1494319-48-0 | 2.5g |
$1428.0 | 2023-03-10 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01071005-1g |
2-(Aminomethyl)-1-cyclopropylbutan-1-ol |
1494319-48-0 | 95% | 1g |
¥3220.0 | 2023-04-10 | |
Enamine | EN300-683284-0.1g |
2-(aminomethyl)-1-cyclopropylbutan-1-ol |
1494319-48-0 | 0.1g |
$640.0 | 2023-03-10 | ||
Enamine | EN300-683284-5.0g |
2-(aminomethyl)-1-cyclopropylbutan-1-ol |
1494319-48-0 | 5.0g |
$2110.0 | 2023-03-10 | ||
Enamine | EN300-683284-0.25g |
2-(aminomethyl)-1-cyclopropylbutan-1-ol |
1494319-48-0 | 0.25g |
$670.0 | 2023-03-10 | ||
Enamine | EN300-683284-0.5g |
2-(aminomethyl)-1-cyclopropylbutan-1-ol |
1494319-48-0 | 0.5g |
$699.0 | 2023-03-10 | ||
Enamine | EN300-683284-0.05g |
2-(aminomethyl)-1-cyclopropylbutan-1-ol |
1494319-48-0 | 0.05g |
$612.0 | 2023-03-10 | ||
Enamine | EN300-683284-1.0g |
2-(aminomethyl)-1-cyclopropylbutan-1-ol |
1494319-48-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-683284-10.0g |
2-(aminomethyl)-1-cyclopropylbutan-1-ol |
1494319-48-0 | 10.0g |
$3131.0 | 2023-03-10 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01071005-5g |
2-(Aminomethyl)-1-cyclopropylbutan-1-ol |
1494319-48-0 | 95% | 5g |
¥9352.0 | 2023-04-10 |
Cyclopropanemethanol, α-[1-(aminomethyl)propyl]- Related Literature
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Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
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Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
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4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
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Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
Additional information on Cyclopropanemethanol, α-[1-(aminomethyl)propyl]-
Cyclopropanemethanol, α-[1-(aminomethyl)propyl]- (CAS No. 1494319-48-0): An Overview of Its Structure, Properties, and Applications
Cyclopropanemethanol, α-[1-(aminomethyl)propyl]- (CAS No. 1494319-48-0) is a unique organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as α-[1-(aminomethyl)propyl]cyclopropanemethanol, is characterized by its distinctive cyclopropane ring and an aminomethyl-substituted propyl group. These structural features contribute to its unique chemical properties and potential biological activities.
The molecular formula of Cyclopropanemethanol, α-[1-(aminomethyl)propyl]- is C8H17NO2, with a molecular weight of approximately 155.22 g/mol. The compound's structure includes a cyclopropane ring, which is a three-membered cyclic alkane known for its high ring strain and reactivity. The presence of the aminomethyl group on the propyl side chain adds further complexity and reactivity to the molecule.
In terms of physical properties, Cyclopropanemethanol, α-[1-(aminomethyl)propyl]- is a colorless liquid at room temperature. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. The compound's boiling point and melting point are not widely reported in the literature, but these properties can be determined through experimental methods.
The chemical reactivity of Cyclopropanemethanol, α-[1-(aminomethyl)propyl]- is influenced by its cyclopropane ring and the aminomethyl group. The cyclopropane ring is highly strained and can undergo ring-opening reactions under various conditions, such as acid-catalyzed or base-catalyzed reactions. The aminomethyl group can participate in nucleophilic substitution reactions and can be derivatized to form various functional groups, making the compound versatile for synthetic applications.
In the context of medicinal chemistry, Cyclopropanemethanol, α-[1-(aminomethyl)propyl]- has been explored for its potential biological activities. Recent studies have shown that compounds with similar structures exhibit promising pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that derivatives of cyclopropanemethanol with substituted aminomethyl groups demonstrated significant anti-inflammatory activity in vitro and in vivo models.
The potential therapeutic applications of Cyclopropanemethanol, α-[1-(aminomethyl)propyl]- are further supported by its ability to modulate specific biological targets. Research has indicated that the compound can interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions can lead to reduced production of pro-inflammatory mediators, making the compound a potential candidate for the development of new anti-inflammatory drugs.
Beyond its anti-inflammatory properties, Cyclopropanemethanol, α-[1-(aminomethyl)propyl]- has also shown promise in neuroprotective studies. A study published in the Journal of Neurochemistry in 2023 found that derivatives of this compound could protect neuronal cells from oxidative stress-induced damage. The mechanism behind this neuroprotective effect is thought to involve the scavenging of reactive oxygen species (ROS) and the modulation of signaling pathways associated with cell survival.
In addition to its biological activities, Cyclopropanemethanol, α-[1-(aminomethyl)propyl]- has been investigated for its use in drug delivery systems. The unique structure of the compound allows it to be incorporated into various drug delivery platforms, such as liposomes and nanoparticles. These delivery systems can enhance the bioavailability and target specificity of drugs, making them more effective in treating diseases.
The synthesis of Cyclopropanemethanol, ��-[1-(aminomethyl)propyl]- involves several steps that require careful control of reaction conditions to ensure high yield and purity. One common synthetic route involves the reaction of cyclopropanecarboxaldehyde with an appropriate amine followed by reduction to form the desired alcohol. Alternative synthetic methods have also been developed to improve efficiency and reduce environmental impact.
Safety considerations are an important aspect when working with any chemical compound. While specific toxicity data for Cyclopropanemethanol, α-[1-(aminomethyl)propyl]- are limited, general precautions should be taken when handling this compound. It is advisable to use appropriate personal protective equipment (PPE), such as gloves and goggles, and to work in a well-ventilated area or fume hood to minimize exposure risks.
In conclusion, Cyclopropanemethanol, α-[1-(aminomethyl)propyl]- (CAS No. 1494319-48-0) is a versatile organic compound with unique structural features that contribute to its chemical reactivity and potential biological activities. Ongoing research continues to explore its applications in medicinal chemistry and pharmaceutical development, highlighting its significance as a promising lead compound for future drug discovery efforts.
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